Product packaging for 2-Cyclohexyl-4-methoxybutan-1-ol(Cat. No.:)

2-Cyclohexyl-4-methoxybutan-1-ol

Cat. No.: B12075147
M. Wt: 186.29 g/mol
InChI Key: GIWSFEYFQBSQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-4-methoxybutan-1-ol is a chiral alcohol and ether compound intended for research and development purposes. This compound features a cyclohexyl group and a methoxybutanol chain, making it a potential intermediate in organic synthesis. Structurally similar compounds containing cyclohexyl groups, such as 4-Cyclohexyl-2-butanol, are known to be used in fragrance compositions, imparting floral and rose-like notes . Likewise, the 4-methoxybutan-1-ol moiety is recognized as a versatile building block in organic synthesis due to its dual functional groups, which allow for further chemical transformations . Researchers can explore the applications of this compound in areas such as the synthesis of more complex molecules, fragrance and flavor chemistry, and material science. The mechanism of action for this compound is dependent on the specific application and would be defined by the researcher during experimental work. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B12075147 2-Cyclohexyl-4-methoxybutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-cyclohexyl-4-methoxybutan-1-ol

InChI

InChI=1S/C11H22O2/c1-13-8-7-11(9-12)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3

InChI Key

GIWSFEYFQBSQEP-UHFFFAOYSA-N

Canonical SMILES

COCCC(CO)C1CCCCC1

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2 Cyclohexyl 4 Methoxybutan 1 Ol

Elucidation of Reaction Pathways Leading to 2-Cyclohexyl-4-methoxybutan-1-ol

The formation of this compound likely proceeds through a convergent synthesis strategy, combining key fragments to construct the target molecule. A plausible and efficient pathway would involve a C-C bond-forming reaction between a three-carbon electrophile and a cyclohexyl-containing nucleophile, or vice-versa. One such strategic approach is the Guerbet reaction, an early example of a hydrogen auto-transfer process, which converts primary alcohols into β-alkylated dimers. wikipedia.org This concept can be extended to the cross-coupling of different alcohol fragments.

A potential synthetic route could involve the reaction of cyclohexylmethanol with a suitable three-carbon synthon. Alternatively, a more modular approach would be the reaction of cyclohexanecarboxaldehyde (B41370) with the enolate of 3-methoxypropionaldehyde, followed by reduction. However, a more atom-economical and elegant approach would be a catalytic coupling reaction.

A likely pathway involves the catalytic coupling of cyclohexylmethanol and 3-methoxypropan-1-ol through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org In this process, the catalyst transiently removes hydrogen from the alcohols to form reactive aldehyde intermediates in situ. acs.org

The proposed reaction pathway is as follows:

Dehydrogenation: The catalyst, typically a transition metal complex, dehydrogenates both cyclohexylmethanol and 3-methoxypropan-1-ol to their corresponding aldehydes: cyclohexanecarboxaldehyde and 3-methoxypropionaldehyde.

Aldol (B89426) Condensation: These in-situ generated aldehydes undergo a crossed-aldol condensation. The base required for this step can be the metal alkoxide formed during the dehydrogenation or an added co-catalyst. This condensation forms an α,β-unsaturated aldehyde.

Hydrogenation: The catalyst, which holds the "borrowed" hydrogen as a metal hydride, then reduces the carbon-carbon double bond of the unsaturated aldehyde and subsequently the aldehyde group itself to furnish the final product, this compound. csic.es

This pathway is highly efficient as it avoids the separate steps of oxidation and reduction, and the primary byproduct is water. documentsdelivered.com

Mechanistic Studies of Catalytic Cycles in Relevant Synthetic Processes

The catalytic cycles for the synthesis of this compound via hydrogen autotransfer are typically centered around transition metal complexes, with ruthenium and iridium complexes being particularly effective. rsc.org The general mechanism involves the metal center cycling between different oxidation states. acs.org

A representative catalytic cycle using a ruthenium-based catalyst can be described as follows:

Alcohol Dehydrogenation: The catalytic cycle begins with the coordination of the substrate alcohols (cyclohexylmethanol and 3-methoxypropan-1-ol) to the ruthenium center. A subsequent β-hydride elimination step leads to the formation of the corresponding aldehydes and a ruthenium dihydride species ([Ru]H₂). The aldehydes are then released from the coordination sphere.

Aldol Condensation: As described previously, the generated aldehydes undergo a base-catalyzed aldol condensation to form an enal.

Hydrogenation of the Enal: The α,β-unsaturated aldehyde then coordinates to the ruthenium dihydride species. A stepwise hydrogenation occurs, first reducing the C=C double bond and then the C=O bond. This process regenerates the initial ruthenium catalyst and releases the final product, this compound.

The efficiency and selectivity of this catalytic cycle are influenced by several factors, including the nature of the metal, the ligands coordinated to the metal, the reaction temperature, and the presence of co-catalysts. For instance, catalysts based on copper/zirconium oxide have been shown to be effective in the dehydrogenative coupling of butanol to form butyl butyrate, a process that shares mechanistic similarities with the synthesis of our target molecule. rsc.org

Catalyst Type Metal Center Typical Ligands Key Features
HomogeneousRuthenium, IridiumPhosphines, N-heterocyclic carbenesHigh activity and selectivity, mild reaction conditions. acs.orgrsc.org
HeterogeneousCopper/Zirconium OxideNoneRobust, recyclable, suitable for continuous flow processes. rsc.org
HeterogeneousStrontium Phosphate HydroxyapatiteNoneCan promote aldol condensation and hydrogenation steps. nih.gov

Investigations into Hydrogen Autotransfer and Dehydrogenation Mechanisms

The core of the proposed synthesis of this compound is the hydrogen autotransfer (HAT) or borrowing hydrogen (BH) process. wikipedia.orgacs.org This elegant strategy combines dehydrogenation, an intermediate reaction (in this case, aldol condensation), and subsequent hydrogenation into a one-pot reaction. csic.es The initial dehydrogenation of the alcohols to aldehydes is a critical step. csic.es This transformation is typically catalyzed by a metal complex and involves the transfer of two hydrogen atoms from the alcohol to the catalyst, forming a metal hydride species. wikipedia.org

The dehydrogenative coupling (DHC) reaction is a closely related concept where two alcohol molecules are combined to form an ester, releasing hydrogen gas. rsc.org In the context of our target molecule, the process is a coupling to form a larger alcohol. The driving force for the initial dehydrogenation is the subsequent highly favorable aldol condensation and final hydrogenation steps.

The mechanism of dehydrogenation on a metal surface or with a homogeneous catalyst generally involves:

Coordination of the alcohol's oxygen to the metal center.

Cleavage of the O-H bond, often assisted by a basic ligand or co-catalyst.

β-hydride elimination, where a hydrogen on the α-carbon is transferred to the metal center, forming a metal hydride and releasing the aldehyde.

The reverse process, hydrogenation, involves the transfer of the hydrides from the metal back to the unsaturated intermediate.

Role of Reactive Intermediates in Determining Stereochemical Outcomes

The structure of this compound contains a stereocenter at the C2 position. The synthesis via the proposed aldol condensation pathway offers the potential for stereocontrol. The stereochemical outcome is determined during the C-C bond formation in the aldol condensation step and the subsequent reduction of the carbonyl group.

The key reactive intermediate that dictates the stereochemistry is the enolate formed from 3-methoxypropionaldehyde and the transition state of the aldol reaction with cyclohexanecarboxaldehyde. The geometry of the enolate (E or Z) and the facial selectivity of the attack on the aldehyde will determine the relative stereochemistry of the resulting aldol adduct.

To achieve high stereoselectivity, chiral catalysts or auxiliaries can be employed. For instance, the use of chiral ligands on the metal catalyst can create a chiral environment that favors the formation of one enantiomer over the other. Asymmetric synthesis of butenolides and butyrolactones has been achieved with high diastereo- and enantioselectivities using chiral bifunctional catalysts. nih.gov Similarly, the stereoselective synthesis of butanol-type lignans (B1203133) has been accomplished using Evans' auxiliaries to control the stereochemistry. nih.gov

In the context of this compound, a chiral catalyst could influence:

The Aldol Condensation: By coordinating to the aldehydes, the chiral catalyst can control the facial selectivity of the nucleophilic attack, leading to an enantiomerically enriched α,β-unsaturated aldehyde.

The Hydrogenation: The chiral metal hydride can selectively reduce one face of the double bond and the aldehyde, resulting in a specific stereoisomer of the final product.

The choice of catalyst, ligands, and reaction conditions is therefore crucial for controlling the stereochemical outcome of the synthesis.

Factor Influence on Stereochemistry Example
Chiral LigandsCreate a chiral pocket around the metal center, inducing facial selectivity.BINAP, DuPhos
Chiral AuxiliariesTemporarily attached to a substrate to direct the stereochemical course of a reaction.Evans' oxazolidinones nih.gov
Catalyst ControlThe inherent chirality of the catalyst dictates the stereochemical pathway.Proline and its derivatives
Substrate ControlThe existing stereocenters in the substrate influence the formation of new stereocenters.Not directly applicable to this specific synthesis from achiral precursors.

Stereochemical Characterization and Conformational Analysis of 2 Cyclohexyl 4 Methoxybutan 1 Ol

Methodologies for Absolute and Relative Configuration Determination of 2-Cyclohexyl-4-methoxybutan-1-ol

The unambiguous assignment of the absolute and relative configuration of chiral centers in a molecule like this compound is fundamental to understanding its chemical and physical properties. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

X-Ray Crystallography: Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both relative and absolute stereochemistry. numberanalytics.comnih.govspringernature.com For this compound, obtaining a suitable single crystal would allow for the precise determination of the spatial arrangement of atoms. numberanalytics.comsoton.ac.uk The technique analyzes the diffraction pattern of X-rays passing through a crystal to generate a detailed electron density map, from which bond lengths, bond angles, and the absolute configuration of all stereogenic centers can be established. numberanalytics.com

NMR-Based Methods (Mosher's Method): In the absence of a suitable crystal, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful alternatives. The modified Mosher's method is a widely used NMR technique for deducing the absolute configuration of secondary alcohols. nih.govumn.eduspringernature.com This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.com

The protocol involves two separate reactions where the alcohol is treated with (R)-MTPA and (S)-MTPA to form a pair of diastereomeric esters. stackexchange.com The ¹H NMR spectra of these two esters are then compared. nih.gov The protons on either side of the newly formed ester linkage will experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the alcohol can be reliably determined. nih.govnih.gov A positive Δδ value for protons on one side of the molecule and a negative value for those on the other side reveals the absolute stereochemistry. nih.gov

Table 1: Hypothetical ¹H NMR Data for Mosher Ester Analysis of this compound

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR)
H-1a3.853.95+0.10
H-1b3.703.82+0.12
H-3a1.601.55-0.05
H-3b1.451.40-0.05
H-43.403.36-0.04
OCH₃3.303.27-0.03

Note: This data is illustrative to demonstrate the principle of Mosher's method.

Conformational Preferences of the Cyclohexyl Moiety within the Molecular Architecture

The cyclohexyl group in this compound is not static; it exists in a dynamic equilibrium between different spatial arrangements known as conformations. wikipedia.org The most stable and predominant of these is the chair conformation. wikipedia.orgyoutube.com

Analysis of Chair Conformations and Ring Inversion Dynamics

The cyclohexane (B81311) ring can adopt several conformations, including the high-energy boat and the more stable chair form. wikipedia.org The chair conformation minimizes both angle strain (by maintaining tetrahedral bond angles of approximately 109.5°) and torsional strain (by staggering all adjacent C-H bonds). youtube.com

These chair conformations are in rapid equilibrium with each other at room temperature through a process known as ring flipping or chair-flipping. wikipedia.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.org The transition between the two chair forms involves higher-energy intermediates like the half-chair and twist-boat conformations. wikipedia.org The rate of this interconversion is temperature-dependent; at lower temperatures, the process slows down, and it may be possible to observe the individual conformers using NMR spectroscopy. vu.nl

Influence of Substituents on Cyclohexane Conformation (e.g., 1,3-Diaxial Interactions)

When a substituent is attached to a cyclohexane ring, the two chair conformations resulting from a ring flip are no longer equal in energy. pressbooks.publibretexts.org The substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring).

The relative stability of the two conformers is primarily dictated by steric strain. pressbooks.pub Substituents in the axial position experience steric hindrance with the other two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This unfavorable steric interaction is known as a 1,3-diaxial interaction. libretexts.orgquimicaorganica.org To minimize this strain, the conformation where the substituent occupies the more spacious equatorial position is generally more stable. libretexts.orglibretexts.org

For this compound, the substituent is the -(CH(CH₂OH)CH₂CH₂OCH₃) group. This is a bulky substituent, and therefore, the conformational equilibrium will strongly favor the chair form where this group is in the equatorial position. pressbooks.pub The energy difference between the equatorial and axial conformers is related to the steric size of the substituent. Larger groups have a greater preference for the equatorial position. pressbooks.publibretexts.org

Table 2: A-Values (Conformational Energies) for Representative Substituents

SubstituentA-Value (kJ/mol)
-CH₃ (Methyl)7.6
-CH(CH₃)₂ (Isopropyl)9.2
-C(CH₃)₃ (tert-Butyl)>20

Source: pressbooks.pub Note: The A-value represents the energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The A-value for the substituent in this compound would be expected to be significant, similar to or greater than that of an isopropyl group.

Methodologies for Assessing Diastereomeric and Enantiomeric Purity

Since this compound has a chiral center at the C2 position, it can exist as a pair of enantiomers. The synthesis of this compound may result in a racemic mixture or an unequal mixture of enantiomers. Furthermore, if additional chiral centers were present, diastereomers would also be possible. Assessing the purity of these stereoisomers is crucial.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating and quantifying enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the chromatogram of the sample to that of a racemic standard, the enantiomeric excess (ee) can be accurately determined. For separating diastereomers, standard (non-chiral) HPLC is often sufficient, as diastereomers have different physical properties and will typically have different retention times on a standard silica (B1680970) or C18 column. mdpi.com

NMR Spectroscopy: NMR spectroscopy can also be used to determine diastereomeric and enantiomeric purity.

Diastereomeric Purity: Since diastereomers are chemically distinct, their NMR spectra will generally show different chemical shifts for corresponding protons and carbons. chemrxiv.org By integrating the signals unique to each diastereomer, their relative ratio in a mixture can be calculated.

Enantiomeric Purity: Enantiomers have identical NMR spectra under normal conditions. However, their purity can be determined by using a chiral resolving agent or a chiral solvating agent. These agents interact with the enantiomers to form transient diastereomeric complexes, which do have distinct NMR spectra. nih.gov The integration of the differing signals then allows for the quantification of each enantiomer.

Table 3: Overview of Purity Assessment Methodologies

TechniqueAnalytePrincipleOutcome
Chiral HPLCEnantiomersDifferential interaction with a Chiral Stationary Phase (CSP). mdpi.comSeparation of enantiomers, allowing for quantification of enantiomeric excess (ee).
Standard HPLCDiastereomersDifferent physical properties lead to different retention times on a standard column. mdpi.comSeparation of diastereomers, allowing for quantification of diastereomeric ratio (dr).
NMR with Chiral AdditivesEnantiomersFormation of transient diastereomeric complexes with distinct NMR signals. nih.govQuantification of enantiomeric excess (ee) from signal integration.
Standard NMRDiastereomersDiastereomers are distinct compounds with different NMR spectra. chemrxiv.orgQuantification of diastereomeric ratio (dr) from signal integration.

Derivatization and Structural Analogs of 2 Cyclohexyl 4 Methoxybutan 1 Ol for Chemical Research

Synthesis of Chemically Modified Derivatives of 2-Cyclohexyl-4-methoxybutan-1-ol

The synthesis of chemically modified derivatives of this compound can be systematically undertaken by targeting its distinct functional and structural regions. These include the reactive primary hydroxyl group, the methoxybutyl carbon backbone, and the saturated cyclohexyl ring.

The primary hydroxyl group in this compound is a prime site for a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties.

Esterification: One of the most common derivatization methods for primary alcohols is esterification. Through the Fischer esterification reaction, this compound can be reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to yield the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions of this compound

Carboxylic AcidCatalystProduct
Acetic AcidH₂SO₄2-Cyclohexyl-4-methoxybutyl acetate
Propanoic AcidTsOH2-Cyclohexyl-4-methoxybutyl propanoate
Benzoic AcidH₂SO₄2-Cyclohexyl-4-methoxybutyl benzoate

Oxidation: The primary alcohol functional group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. masterorganicchemistry.com "Weak" oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to an aldehyde, 2-Cyclohexyl-4-methoxybutanal. masterorganicchemistry.com In contrast, "strong" oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 2-Cyclohexyl-4-methoxybutanoic acid. masterorganicchemistry.comacs.orgnih.gov

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis provides a classic route, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to form the ether. libretexts.org For example, reacting the sodium salt of this compound with methyl iodide would yield 1,4-dimethoxy-2-cyclohexylbutane.

The methoxybutyl carbon chain offers another avenue for derivatization, primarily through cleavage of the methoxy (B1213986) group.

Ether Cleavage: The methoxy group, an ether, can be cleaved to reveal a hydroxyl group. This transformation is typically achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group, resulting in the formation of a methyl halide and 4-Cyclohexylbutane-1,3-diol. In some cases, Lewis acids such as boron tribromide (BBr₃) are also effective for cleaving aliphatic ethers. nih.govorganic-chemistry.org The selective cleavage of methoxy groups can also be achieved under radical conditions in specific contexts. nih.gov

The cyclohexyl ring, while generally less reactive than the hydroxyl group, can undergo functionalization, most commonly through free-radical halogenation. wikipedia.orglibretexts.orglibretexts.org

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes and cycloalkanes can react with halogens (Cl₂ or Br₂) to form alkyl halides. wikipedia.orglibretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The halogenation of the cyclohexyl ring of this compound would likely result in a mixture of isomeric products, with substitution occurring at various positions on the ring. The selectivity of the reaction is generally low for chlorination, while bromination is more selective for the most substituted carbon atom that can form the most stable radical intermediate. youtube.com

Table 2: Potential Monohalogenated Products from Free-Radical Bromination

Product NamePosition of Bromine
2-(1-Bromocyclohexyl)-4-methoxybutan-1-ol1-position
2-(2-Bromocyclohexyl)-4-methoxybutan-1-ol2-position
2-(3-Bromocyclohexyl)-4-methoxybutan-1-ol3-position
2-(4-Bromocyclohexyl)-4-methoxybutan-1-ol4-position

It is important to note that direct electrophilic substitution on the cyclohexyl ring is not a feasible reaction pathway as the ring is not aromatic. makingmolecules.commasterorganicchemistry.com

Exploration of Structural Analogs with Diverse Skeletons (e.g., Related Butanols, Cyclohexyl Ethers)

The exploration of structural analogs of this compound can provide valuable insights into how changes in the carbon skeleton affect the chemical properties of the molecule. These analogs can be broadly categorized based on variations in the butanol chain and the nature of the cyclohexyl substituent.

Related Butanols: The butanol portion of the molecule can be varied in several ways. Isomers of butanol, such as isobutanol (2-methyl-1-propanol) or sec-butanol, could be used as starting materials in a synthesis to generate analogs like 2-Cyclohexyl-3-methyl-4-methoxybutan-1-ol or 3-Cyclohexyl-5-methoxypentan-2-ol, respectively. wikipedia.orgnih.gov The length of the carbon chain can also be extended or shortened to produce, for example, 2-Cyclohexyl-5-methoxypentan-1-ol or 2-Cyclohexyl-3-methoxypropan-1-ol. Studies on phenyl derivatives of butanol isomers have shown that the flexibility of the molecular skeleton varies with the degree of substitution, which in turn influences supramolecular structures. nih.govacs.org

Cyclohexyl Ethers: Another class of structural analogs includes cyclohexyl ethers where the cyclohexyl group is attached to the butanol chain via an ether linkage instead of a direct carbon-carbon bond. An example would be 4-(cyclohexylmethoxy)butan-1-ol. These analogs would be expected to have different chemical and physical properties due to the presence of the more flexible ether linkage compared to the direct C-C bond.

Structure-Reactivity Relationships in Derivatives of this compound (excluding biological/clinical activity)

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure.

The reactivity of the hydroxyl group is influenced by the steric hindrance imposed by the adjacent cyclohexyl group. While it is a primary alcohol, the bulky cyclohexyl group may slow down the rate of reactions at the hydroxyl group compared to a less hindered primary alcohol.

In reactions that proceed via a carbocation intermediate, such as reaction with HBr, the stability of the carbocation is a key factor. youtube.com Protonation of the hydroxyl group followed by loss of water would generate a primary carbocation, which is relatively unstable. This carbocation could potentially undergo a hydride shift to form a more stable secondary or tertiary carbocation on the cyclohexyl ring, leading to rearranged products. The rate of reaction is dependent on the stability of the carbocation formed. youtube.com

For substitution reactions on the cyclohexyl ring, the conformation of the substituent (axial vs. equatorial) can play a significant role. For instance, in nucleophilic substitution reactions on a substituted cyclohexane (B81311), an axial leaving group generally reacts faster than an equatorial one because the approach of the nucleophile is less sterically hindered. almerja.com

The methoxy group, being an electron-donating group, can influence the reactivity of nearby functional groups through inductive effects. However, in the absence of unsaturation, its electronic effect on the reactivity of the distant hydroxyl group or the cyclohexyl ring is expected to be minimal.

Advanced Spectroscopic and Chromatographic Characterization of 2 Cyclohexyl 4 Methoxybutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Cyclohexyl-4-methoxybutan-1-ol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR (Proton NMR) is utilized to identify the number of chemically non-equivalent protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclohexyl ring, the methoxy (B1213986) group, and the butanol backbone. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals provide critical data for assigning each proton to its specific position within the molecule.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., CH, CH₂, CH₃, quaternary) and its electronic environment, confirming the presence of the cyclohexyl, methoxy, and butanol moieties.

2D NMR (Two-Dimensional NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further resolve structural ambiguities. COSY experiments reveal proton-proton couplings, establishing the connectivity between adjacent protons in the butanol chain and within the cyclohexyl ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the ¹H and ¹³C NMR spectra.

¹H NMR ¹³C NMR 2D NMR
Provides information on the proton environments and their connectivity.Reveals the carbon framework of the molecule.Establishes detailed correlations between atoms, confirming the overall structure.
Expected signals for cyclohexyl, methoxy, and butanol protons.Expected signals for each unique carbon in the compound.COSY for H-H correlations, HSQC for C-H correlations.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. In a typical MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The molecular ion peak [M]⁺ in the mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the molecular weight with very high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the original structure. For this compound, expected fragmentation pathways could include the loss of a methoxy group, a water molecule from the alcohol, or cleavage of the cyclohexyl ring or the butanol chain. Analyzing these fragments helps to piece together the structure of the parent molecule.

Analysis Type Information Obtained
Molecular Ion Peak Confirms the molecular weight of this compound.
High-Resolution MS Determines the precise elemental composition and molecular formula.
Fragmentation Pattern Provides evidence for the presence of the cyclohexyl, methoxy, and butanol functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Probing

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed infrared radiation versus frequency or wavenumber.

For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the cyclohexyl and butanol portions of the molecule will appear in the 2850-3000 cm⁻¹ region. The presence of the methoxy group is confirmed by a C-O stretching band, typically observed in the 1070-1150 cm⁻¹ range.

Functional Group Expected IR Absorption Range (cm⁻¹)
Alcohol (O-H stretch) 3200-3600 (broad)
Alkane (C-H stretch) 2850-3000
Ether (C-O stretch) 1070-1150

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily used to assess its purity. By passing a solution of the compound through a column packed with a stationary phase, any impurities present will be separated based on their differential interactions with the stationary and mobile phases. A single, sharp peak in the resulting chromatogram would indicate a high degree of purity.

Furthermore, given the presence of stereocenters in this compound, HPLC can be adapted to separate its different stereoisomers. Using a chiral stationary phase, the enantiomers and diastereomers of the compound can be resolved, allowing for their individual quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of volatile compounds like this compound.

In GC-MS, the sample is vaporized and separated into its components as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that confirms its identity. GC-MS is a highly sensitive method for determining the purity of this compound and for identifying any volatile impurities.

Chiral Analytical Techniques for Enantiomeric Excess Determination

The molecule this compound possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. Determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture, is crucial in many applications.

Chiral analytical techniques are employed for this purpose. Chiral HPLC and chiral Gas Chromatography (GC) are the most common methods. These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This analysis is essential for understanding the stereochemical properties of this compound.

Computational Studies and Theoretical Chemistry Applied to 2 Cyclohexyl 4 Methoxybutan 1 Ol

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the most stable three-dimensional arrangement of atoms in 2-Cyclohexyl-4-methoxybutan-1-ol. These calculations optimize the molecular geometry by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is also elucidated through these methods. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies greater stability.

Furthermore, these calculations can predict the relative stabilities of different isomers and conformers of this compound by comparing their total electronic energies. This information is crucial for understanding which forms of the molecule are most likely to exist under specific conditions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of this compound.

These simulations can reveal the flexibility of the cyclohexyl ring and the butanol chain, identifying the most populated conformational states and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in the presence of other molecules, researchers can analyze the nature and strength of non-covalent interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions. This is key to predicting its solubility, miscibility, and potential binding affinities.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental data, can help to confirm the molecular structure and assign specific signals to individual atoms.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations identify the characteristic vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., O-H, C-H, C-O). The predicted frequencies and intensities can be compared with experimental spectra to aid in structural elucidation.

Predicted Spectroscopic Data for this compound

Parameter Predicted Value Range Method
¹H NMR Chemical Shift (ppm)
-OH 1.0 - 3.5 GIAO/DFT
-OCH₃ 3.2 - 3.5 GIAO/DFT
-CH₂O- (butanol chain) 3.4 - 3.8 GIAO/DFT
Cyclohexyl Protons 0.8 - 2.0 GIAO/DFT
¹³C NMR Chemical Shift (ppm)
-OCH₃ 58 - 60 GIAO/DFT
-CH₂OH 65 - 70 GIAO/DFT
Cyclohexyl Carbons 25 - 45 GIAO/DFT
Vibrational Frequencies (cm⁻¹)
O-H Stretch 3200 - 3600 DFT
C-H Stretch (aliphatic) 2850 - 3000 DFT

Note: The predicted values are typical ranges and can vary depending on the specific level of theory, basis set, and solvent model used in the calculation.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms.

For instance, in an oxidation reaction of the primary alcohol group, theoretical calculations can identify the structure of the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing insights into the reaction rate.

These calculations can also be used to compare different possible reaction pathways, predicting which one is more favorable energetically. This is crucial for optimizing reaction conditions to achieve higher yields and selectivities in the synthesis or transformation of this compound.

Computational Insights into Stereoselectivity and Chirality

This compound is a chiral molecule, containing a stereocenter at the second carbon of the butanol chain. Computational methods can provide significant insights into the stereochemical aspects of this compound.

By calculating the energies of the different stereoisomers (R and S enantiomers), their relative stabilities can be assessed. Furthermore, in reactions that produce or involve this chiral center, computational modeling can be used to predict and explain the stereoselectivity.

For example, if this compound is synthesized via a stereoselective reaction, computational studies can model the interactions between the substrate, reagents, and any chiral catalysts. By analyzing the transition state energies for the pathways leading to the different stereoisomers, researchers can understand the origin of the observed enantiomeric or diastereomeric excess. This predictive power is invaluable for the design of new and more efficient stereoselective syntheses.

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